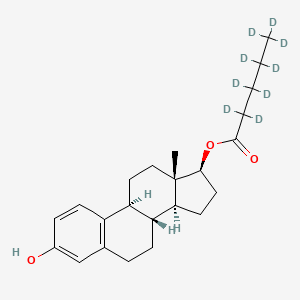

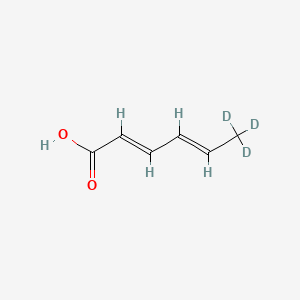

Sorbic acid-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sorbic acid-d3 is a deuterated form of sorbic acid, where three hydrogen atoms are replaced with deuteriumIt is a colorless solid that is slightly soluble in water and sublimes readily .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The traditional route to synthesize sorbic acid involves the condensation of malonic acid and crotonaldehyde . Another method includes the preparation from isomeric hexadienoic acids, which are available via a nickel-catalyzed reaction of allyl chloride, acetylene, and carbon monoxide . For the deuterated form, sorbic acid-d3, the synthesis would involve the use of deuterated reagents to replace hydrogen atoms with deuterium.

Industrial Production Methods

Commercially, sorbic acid is produced from crotonaldehyde and ketene . The industrial production of this compound would follow similar methods but with deuterated starting materials to ensure the incorporation of deuterium atoms.

Análisis De Reacciones Químicas

Types of Reactions

Sorbic acid undergoes various chemical reactions, including:

Oxidation: Sorbic acid can be oxidized, although it is highly resistant to oxidation in its dry form.

Substitution: Sorbic acid can form salts, esters, and other derivatives through typical carboxyl acid reactions.

Common Reagents and Conditions

Oxidation: Potassium dichromate is used for the oxidation of sorbic acid.

Reduction: Lithium aluminum hydride is a common reagent for reducing the carboxyl group.

Substitution: Various reagents can be used to form salts and esters, including alcohols and bases.

Major Products Formed

Oxidation: Oxidized products of sorbic acid.

Reduction: Sorbyl alcohol (2,4-hexadien-1-ol).

Substitution: Salts like potassium sorbate and esters of sorbic acid.

Aplicaciones Científicas De Investigación

Sorbic acid-d3 has various applications in scientific research:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation and transformation of sorbic acid in biological systems.

Industry: Used in the food industry as a preservative to inhibit the growth of mold, yeast, and fungi.

Mecanismo De Acción

The antimicrobial action of sorbic acid involves multiple mechanisms:

Cell Membrane Alteration: Sorbic acid can alter the cell membrane of microorganisms, affecting their integrity.

Inhibition of Transport Systems: It inhibits transport systems and key enzymes within microbial cells.

Proton Flux Creation: Sorbic acid creates a proton flux into the cell, disrupting cellular processes.

Oxidative Phosphorylation Inhibition: It inhibits oxidative phosphorylation, affecting energy production in microbial cells.

Comparación Con Compuestos Similares

Similar Compounds

Benzoic Acid: Another commonly used food preservative with similar antimicrobial properties.

Potassium Sorbate: A salt of sorbic acid that is more soluble in water and used extensively in the food industry.

Calcium Sorbate: Another salt of sorbic acid with similar preservative properties.

Uniqueness

Sorbic acid-d3 is unique due to the presence of deuterium atoms, which makes it valuable in research applications where tracing and studying reaction mechanisms are essential. The deuterium atoms provide a distinct signature that can be detected using various analytical techniques, making it a powerful tool in scientific investigations.

Propiedades

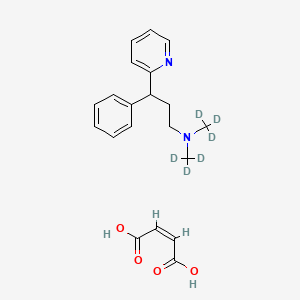

Fórmula molecular |

C6H8O2 |

|---|---|

Peso molecular |

115.14 g/mol |

Nombre IUPAC |

(2E,4E)-6,6,6-trideuteriohexa-2,4-dienoic acid |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+/i1D3 |

Clave InChI |

WSWCOQWTEOXDQX-NNICAYGYSA-N |

SMILES isomérico |

[2H]C([2H])([2H])/C=C/C=C/C(=O)O |

SMILES canónico |

CC=CC=CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)

![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)